(2S)-1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide
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Overview
Description
(S)-N1-(2-(tert-butyl)-4’-methyl-[4,5’-bithiazol]-2’-yl)pyrrolidine-1,2-dicarboxamide is a complex organic compound that features a pyrrolidine ring, bithiazole moiety, and tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N1-(2-(tert-butyl)-4’-methyl-[4,5’-bithiazol]-2’-yl)pyrrolidine-1,2-dicarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the bithiazole moiety, and incorporation of the tert-butyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These methods are designed to ensure consistent quality and scalability while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(S)-N1-(2-(tert-butyl)-4’-methyl-[4,5’-bithiazol]-2’-yl)pyrrolidine-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry
In chemistry, (S)-N1-(2-(tert-butyl)-4’-methyl-[4,5’-bithiazol]-2’-yl)pyrrolidine-1,2-dicarboxamide is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .
Medicine
In medicine, (S)-N1-(2-(tert-butyl)-4’-methyl-[4,5’-bithiazol]-2’-yl)pyrrolidine-1,2-dicarboxamide is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It is also employed in the production of specialty chemicals and intermediates .
Mechanism of Action
The mechanism of action of (S)-N1-(2-(tert-butyl)-4’-methyl-[4,5’-bithiazol]-2’-yl)pyrrolidine-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects, such as inhibition of enzyme activity or alteration of cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Benzyl 2-tert-butyl pyrrolidine-1,2-dicarboxylate
- 4-tert-Butylpyridine
- 1-tert-butyl 2-methyl (2S)-pyrrolidine-1,2-dicarboxylate
Uniqueness
(S)-N1-(2-(tert-butyl)-4’-methyl-[4,5’-bithiazol]-2’-yl)pyrrolidine-1,2-dicarboxamide is unique due to its bithiazole moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H23N5O2S2 |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
1-N-[5-(2-tert-butyl-1,3-thiazol-4-yl)-4-methyl-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C17H23N5O2S2/c1-9-12(10-8-25-14(20-10)17(2,3)4)26-15(19-9)21-16(24)22-7-5-6-11(22)13(18)23/h8,11H,5-7H2,1-4H3,(H2,18,23)(H,19,21,24) |
InChI Key |
HBPXWEPKNBHKAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CSC(=N3)C(C)(C)C |
Origin of Product |
United States |
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